Autocamtide-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

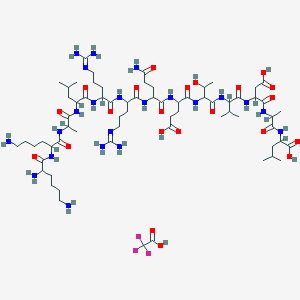

C67H119F3N22O22 |

|---|---|

分子量 |

1641.8 g/mol |

IUPAC名 |

2-[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C65H118N22O20.C2HF3O2/c1-31(2)28-43(83-51(94)34(7)76-54(97)38(17-11-13-25-67)78-53(96)37(68)16-10-12-24-66)60(103)80-40(19-15-27-75-65(72)73)55(98)79-39(18-14-26-74-64(70)71)56(99)81-41(20-22-46(69)89)57(100)82-42(21-23-47(90)91)58(101)87-50(36(9)88)62(105)86-49(33(5)6)61(104)84-44(30-48(92)93)59(102)77-35(8)52(95)85-45(63(106)107)29-32(3)4;3-2(4,5)1(6)7/h31-45,49-50,88H,10-30,66-68H2,1-9H3,(H2,69,89)(H,76,97)(H,77,102)(H,78,96)(H,79,98)(H,80,103)(H,81,99)(H,82,100)(H,83,94)(H,84,104)(H,85,95)(H,86,105)(H,87,101)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,74)(H4,72,73,75);(H,6,7) |

InChIキー |

LLNOFJJCOGGKCB-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

Autocamtide-2 and its Interaction with CaMKII Alpha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Autocamtide-2, a key synthetic peptide substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), with a specific focus on its relationship with the alpha subunit of CaMKII. This document details the biochemical properties of this compound, its use in characterizing CaMKII alpha activity, and its inhibitory analog.

Introduction to this compound and CaMKII Alpha

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including synaptic plasticity, learning, and memory. The alpha isoform of CaMKII (CaMKIIα) is predominantly expressed in the brain and is a key mediator of long-term potentiation (LTP), a cellular correlate of learning and memory.

This compound is a synthetic peptide that serves as a highly specific substrate for CaMKII. Its sequence is derived from the autophosphorylation site of the CaMKII alpha subunit, making it an invaluable tool for studying the kinase's activity and regulation.

Biochemical Properties and Quantitative Data

Table 1: Amino Acid Sequence and Properties

| Peptide | Sequence (One-Letter Code) | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristic |

| This compound | KKALRRQETVDAL | C65H118N22O20 | 1527.79 | Substrate for CaMKII |

| This compound-Related Inhibitory Peptide (AIP) | KKALRRQEAVDAL | C64H116N22O19 | 1497.76 | Competitive inhibitor of CaMKII |

Table 2: Kinetic and Inhibitory Constants

| Peptide | Parameter | Value | Target | Notes |

| This compound | Km | ~2 µM | CaMKIIα | The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax. The Vmax for this compound is not widely reported. |

| This compound-Related Inhibitory Peptide (AIP) | IC50 | 40 nM | CaMKII | The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. AIP shows high selectivity for CaMKII over other kinases such as PKA, PKC, and CaMKIV (IC50 > 10 µM). |

CaMKII Alpha Signaling Pathway

CaMKII alpha is activated by an increase in intracellular calcium ions (Ca2+). Ca2+ binds to calmodulin (CaM), and the resulting Ca2+/CaM complex then binds to and activates CaMKIIα. This activation leads to the autophosphorylation of CaMKIIα at Threonine 286 (T286), which results in persistent, calcium-independent activity. Activated CaMKIIα can then phosphorylate various downstream substrates, leading to diverse cellular responses.

Experimental Protocols

Detailed methodologies for key experiments involving this compound and CaMKII alpha are provided below.

Radioactive In Vitro CaMKII Kinase Activity Assay

This protocol describes the measurement of CaMKII activity using a radioactive isotope to detect the phosphorylation of this compound.

Materials:

-

Purified active CaMKIIα enzyme

-

This compound peptide substrate

-

Kinase Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)

-

Ca²⁺/Calmodulin Solution (2 mM CaCl₂, 1 µM Calmodulin in Kinase Assay Buffer)

-

ATP Solution (100 µM non-radiolabeled ATP)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

75 mM Phosphoric Acid

-

Scintillation counter

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing Kinase Assay Buffer, Ca²⁺/Calmodulin Solution, and this compound (final concentration ~20 µM).

-

Initiate Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to a final concentration of 100 µM. Add the purified CaMKIIα enzyme. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 10 minutes.

-

Stop Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square to stop the reaction.

-

Washing: Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid and wash for 5 minutes with gentle stirring. Repeat the wash three times.

-

Scintillation Counting: Air dry the P81 paper and place it in a scintillation vial with an appropriate scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

-

Calculate Activity: Determine the amount of ³²P incorporated into this compound based on the specific activity of the [γ-³²P]ATP and express the CaMKII activity as nmol of phosphate (B84403) transferred per minute per mg of enzyme.

Non-Radioactive In Vitro CaMKII Kinase Activity Assay using HPLC-MS

This protocol provides a non-radioactive method to measure CaMKII activity by quantifying the phosphorylated and unphosphorylated this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

-

Purified active CaMKIIα enzyme

-

This compound peptide substrate

-

Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin)

-

ATP Solution (1 mM)

-

Quenching Solution (1% formic acid)

-

HPLC system coupled to a mass spectrometer with a C18 column

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the Assay Buffer, this compound, and CaMKIIα enzyme.

-

Initiate Reaction: Add ATP to start the phosphorylation reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time.

-

Quench Reaction: Stop the reaction by adding the Quenching Solution (1% formic acid).

-

HPLC-MS Analysis: Inject the quenched reaction mixture into the HPLC-MS system.

-

Separation and Detection: Separate the unphosphorylated this compound from the phosphorylated form using a C18 column with a suitable gradient of acetonitrile (B52724) in water containing 0.1% formic acid.

-

Quantification: Monitor the elution of both peptides using their specific mass-to-charge ratios in the mass spectrometer. The CaMKII activity is proportional to the amount of phosphorylated this compound produced.

In Vitro CaMKII Inhibition Assay using AIP

This protocol measures the inhibitory effect of this compound-Related Inhibitory Peptide (AIP) on CaMKII activity.

Materials:

-

All materials from the radioactive or non-radioactive kinase activity assay protocols

-

This compound-Related Inhibitory Peptide (AIP) stock solution

Procedure:

-

Prepare Reaction Cocktail: Prepare the kinase reaction mixture as described in the chosen activity assay protocol (radioactive or non-radioactive).

-

Pre-incubation with Inhibitor: In a microcentrifuge tube, combine the reaction cocktail and the desired concentration of AIP. Add the purified CaMKIIα enzyme and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate (e.g., this compound) and ATP to start the reaction.

-

Follow Assay Protocol: Proceed with the incubation, termination, and detection steps as outlined in the chosen kinase activity assay protocol.

-

Determine Inhibition: Compare the kinase activity in the presence of AIP to the activity in a control reaction without the inhibitor to determine the percent inhibition and calculate the IC50 value.

Conclusion

This compound and its inhibitory analog, AIP, are indispensable tools for the detailed investigation of CaMKII alpha kinase activity and its role in cellular signaling. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at understanding the intricate mechanisms of CaMKIIα regulation and identifying potential therapeutic modulators of its activity.

The Role of Autocamtide-2 in the Study of CaMKII Autophosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including synaptic plasticity, memory formation, cardiac function, and gene expression.[1] A hallmark of CaMKII regulation is its ability to undergo autophosphorylation, a process where the kinase phosphorylates itself. This event is critical as it allows CaMKII to transition to a calcium-independent, persistently active state, effectively creating a molecular memory of a transient calcium signal.[2][3] The study of this autophosphorylation mechanism is fundamental to understanding CaMKII's physiological and pathological roles. Autocamtide-2, a synthetic peptide, has emerged as an invaluable tool for dissecting the intricacies of CaMKII activity and autophosphorylation.

This compound is a highly selective peptide substrate for CaMKII.[4][5] Its sequence, KKALRRQETVDAL, is derived from the autophosphorylation site within the autoinhibitory domain of CaMKII itself, making it a highly specific and relevant substrate for in vitro kinase assays.[5] This guide provides an in-depth overview of the role of this compound in studying CaMKII, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Data: Kinetic Parameters of CaMKII Peptide Substrates

The choice of substrate is critical for the reliability and sensitivity of CaMKII kinase assays. This compound is often compared to another common CaMKII substrate, Syntide-2. This compound generally displays a higher affinity (lower Km) for CaMKII, making it particularly useful in assays with low enzyme concentrations.[6] Furthermore, this compound is reported to be more selective for CaMKII, whereas Syntide-2 can also be phosphorylated by Protein Kinase C (PKC).[6]

| Parameter | This compound | Syntide-2 | Source(s) |

| Km (Michaelis Constant) | ~2 µM | 7 µM - 43.5 µM | [6] |

| Selectivity | Highly selective for CaMKII | Also a substrate for Protein Kinase C (PKC) | [6] |

| Common Assay Formats | Radioactive ([γ-³²P]ATP), Non-radioactive (HPLC-MS) | Radioactive ([γ-³²P]ATP), ELISA | [6] |

Core Signaling Pathway and Experimental Workflow

CaMKII Activation and Autophosphorylation

The activation of CaMKII is initiated by a rise in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), inducing a conformational change that enables the Ca²⁺/CaM complex to bind to the regulatory domain of CaMKII. This binding event displaces the autoinhibitory domain from the catalytic site, activating the kinase.[1] The activated kinase can then phosphorylate substrate proteins. Crucially, in the presence of ATP, an activated CaMKII subunit can autophosphorylate an adjacent subunit within the holoenzyme at a key threonine residue (Thr286 in the α isoform).[2] This autophosphorylation event "traps" the kinase in an open, active conformation, rendering its activity independent of Ca²⁺/CaM.[2]

Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent autophosphorylation.

General Experimental Workflow for CaMKII Activity Assay

The activity of CaMKII is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a substrate like this compound. The general workflow involves preparing a reaction mixture, initiating the kinase reaction, stopping it after a specific time, and then detecting and quantifying the phosphorylated product.

Caption: Generalized workflow for an in vitro CaMKII kinase assay.

Experimental Protocols

Here are detailed methodologies for three common CaMKII activity assays utilizing this compound.

Radioactive Kinase Assay using [γ-³²P]ATP

This highly sensitive, traditional method is considered a gold standard for kinase assays.[7]

Materials:

-

Purified CaMKII enzyme

-

This compound peptide substrate

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin[1]

-

ATP Solution: 1 mM ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

-

EDTA solution (to stop the reaction)

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix by combining the Kinase Reaction Buffer, purified CaMKII enzyme (e.g., 2.5 nM final concentration), and this compound.[1]

-

Initiate Reaction: Start the phosphorylation reaction by adding the ATP solution containing a tracer amount of [γ-³²P]ATP.[1]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-10 minutes), ensuring the reaction proceeds within the linear range.[1]

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. Immediately immerse the paper in a beaker of 0.75% phosphoric acid.

-

Wash: Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.

-

Quantification: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.[1] The amount of incorporated ³²P is directly proportional to CaMKII activity.

Non-Radioactive HPLC-MS Assay

This method avoids the use of radioisotopes and allows for the direct quantification of both the substrate (this compound, AC-2) and the product (phospho-Autocamtide-2, PAC-2).[8]

Materials:

-

Purified CaMKII enzyme

-

This compound (AC-2)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin[1]

-

ATP Solution: 1 mM ATP

-

Quenching Solution: 1% formic acid[8]

-

HPLC system coupled to a mass spectrometer (LC-MS)

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube, combine the Assay Buffer, this compound, and CaMKII enzyme. Pre-incubate at 30°C.[1]

-

Initiate Reaction: Add ATP to start the phosphorylation reaction.[1]

-

Incubation: Incubate at 30°C for a predetermined time.

-

Stop Reaction: Quench the reaction by adding the Quenching Solution (e.g., 1% formic acid). This acidification also prevents peptide degradation.[8]

-

HPLC-MS Analysis: Inject the quenched reaction mixture into the LC-MS system.[1]

-

Separation and Detection: Separate the unphosphorylated AC-2 from the phosphorylated PAC-2 using a C18 column with a suitable gradient (e.g., acetonitrile (B52724) in water with 0.1% formic acid). Monitor the elution of both peptides using their specific mass-to-charge ratios.[1][8]

-

Quantification: Calculate the amount of PAC-2 formed by integrating the peak area from the chromatogram. CaMKII activity is determined from the rate of PAC-2 production.[1]

Luminescence-Based Assay (e.g., ADP-Glo™)

This commercial assay format is well-suited for high-throughput screening. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Purified CaMKII enzyme

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

ATP and Assay Buffer

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Set Up Kinase Reaction: In a well of a white, opaque plate, add the assay buffer, CaMKII enzyme, and this compound. If screening for inhibitors, add test compounds at this stage.[1]

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.[1]

-

Incubation: Incubate the plate at room temperature for a defined time (e.g., 60 minutes).[1]

-

Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a light signal.

-

Quantification: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the CaMKII activity.

This compound Analogs in CaMKII Research

The utility of this compound has led to the development of powerful derivative peptides:

-

This compound-Related Inhibitory Peptide (AIP): This is a non-phosphorylatable analog of this compound that acts as a highly specific and potent competitive inhibitor of CaMKII (IC₅₀ = 40 nM).[9][10] It is an essential tool for pharmacologically inhibiting CaMKII to study its physiological roles.[9]

-

Photoactivatable AIP2 (paAIP2): Building on the concept of optogenetics, researchers have fused an inhibitory peptide related to this compound with a light-sensitive protein domain.[11][12] This creates an inhibitor that can be switched on with blue light, allowing for precise spatiotemporal control of CaMKII inhibition. This tool has been instrumental in defining the narrow time window of CaMKII activity required for synaptic plasticity.[11][13]

Conclusion

This compound and its derivatives are indispensable tools for the detailed investigation of CaMKII autophosphorylation and overall kinase activity. Its high specificity and well-characterized kinetics make it a superior substrate for a variety of assay formats, from traditional radiolabeling to modern, high-throughput non-radioactive methods. The ability to accurately quantify CaMKII activity using this compound is fundamental for basic research into the molecular basis of memory and cardiac function, as well as for the development of novel therapeutic agents targeting CaMKII in neurological and cardiovascular diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. genscript.com [genscript.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Related Inhibitory Peptide, myristoylated - Echelon Biosciences [echelon-inc.com]

- 11. mpfi.org [mpfi.org]

- 12. Kinetics of endogenous CaMKII required for synaptic plasticity revealed by optogenetic kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencedaily.com [sciencedaily.com]

Autocamtide-2 molecular weight and chemical formula.

Autocamtide-2: A Technical Guide for Researchers

Introduction: this compound is a well-established and highly selective peptide substrate for calcium/calmodulin-dependent protein kinase II (CaMKII).[1][2][3][4] Its sequence is derived from the autophosphorylation site (Threonine-286) of the CaMKII alpha subunit.[3] This property makes it an invaluable tool for the in vitro and in situ study of CaMKII activity, a crucial serine/threonine kinase involved in a myriad of cellular processes, most notably synaptic plasticity, learning, and memory.[1][3] This document provides a comprehensive overview of this compound's chemical properties, its role in the CaMKII signaling pathway, and detailed experimental protocols for its use.

Core Data Summary

The following table summarizes the key quantitative and qualitative data for this compound.

| Parameter | Value | Source(s) |

| Molecular Weight | 1527.77 g/mol | [2][5] |

| Molecular Formula | C₆₅H₁₁₈N₂₂O₂₀ | [2][3][6][7] |

| Amino Acid Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH | [3][6] |

| One-Letter Sequence | KKALRRQETVDAL | [2][6] |

| Purity | >95% (Typically analyzed by HPLC) | [2][3] |

| Solubility | Soluble in water | [2][3] |

| Storage Conditions | Store lyophilized solid at -20°C, protected from light. | [3][6] |

| Kinetic Constant (Km) | ~2 µM for CaMKII | [3] |

CaMKII Signaling Pathway

CaMKII is a central mediator of calcium (Ca²⁺) signaling. Upon an increase in intracellular Ca²⁺ concentration, Ca²⁺ binds to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKII. A key event following activation is the autophosphorylation of the kinase at Threonine 286 (in the alpha isoform). This autophosphorylation event has two major consequences: it significantly increases the kinase's affinity for Ca²⁺/CaM and, more importantly, it converts the enzyme into a state of Ca²⁺-independent, or autonomous, activity. This compound serves as an exogenous substrate that mimics this endogenous phosphorylation site, allowing for direct measurement of the kinase's catalytic activity.

Experimental Protocols

In Vitro CaMKII Activity Assay (Non-Radioactive HPLC-MS Method)

This protocol describes a method to quantify CaMKII activity by measuring the phosphorylation of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[8] This approach avoids the use of radioactive materials.[8]

I. Materials:

-

Purified, active CaMKII enzyme

-

This compound peptide substrate

-

Kinase Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT

-

ATP Solution: 10 mM stock in ultrapure water

-

Calcium/Calmodulin Solution: Prepare a solution containing CaCl₂ and Calmodulin in assay buffer.

-

Stop Solution: 10% Formic Acid in ultrapure water

-

HPLC-MS system equipped for peptide analysis

II. Methodology:

-

Reagent Preparation:

-

Prepare fresh Kinase Assay Buffer and chill on ice.

-

Thaw this compound, CaMKII enzyme, ATP, and Ca²⁺/CaM solutions on ice.

-

Dilute this compound and ATP to desired working concentrations in the assay buffer. A final this compound concentration of 5-10 µM and ATP concentration of 100-200 µM is common.

-

-

Kinase Reaction Setup:

-

In a microcentrifuge tube on ice, prepare the master mix. For each reaction, combine:

-

Kinase Assay Buffer

-

Ca²⁺/Calmodulin Solution

-

This compound substrate

-

CaMKII enzyme

-

-

Note: If testing inhibitors (e.g., KN-93), pre-incubate the enzyme and inhibitor for 10-15 minutes on ice before adding the other components.

-

-

Reaction Initiation and Incubation:

-

Initiate the phosphorylation reaction by adding the ATP solution to the master mix.

-

Immediately vortex gently and transfer the tubes to a 30°C water bath or heat block.

-

Incubate for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined empirically to ensure the reaction is within the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of cold 10% Formic Acid (Stop Solution). This acidifies the sample, which denatures the enzyme and stabilizes the phosphorylated and non-phosphorylated peptides.[8]

-

Vortex and centrifuge briefly to pellet any precipitate.

-

-

Analysis by HPLC-MS:

-

Transfer the supernatant to an HPLC vial.

-

Inject the sample into the HPLC-MS system.

-

Develop a chromatographic method (e.g., using a C18 column) to separate this compound from its phosphorylated form, phospho-Autocamtide-2.

-

Use the mass spectrometer to detect and quantify the distinct masses of both peptide forms.

-

-

Data Analysis:

-

Integrate the peak areas for both this compound and phospho-Autocamtide-2.

-

Calculate the percentage of substrate phosphorylation using the formula: % Phosphorylation = [Peak Area (Phospho-Autocamtide-2)] / ([Peak Area (this compound)] + [Peak Area (Phospho-Autocamtide-2)]) * 100

-

This value is directly proportional to the CaMKII activity in the sample.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. genscript.com [genscript.com]

- 3. abbiotec.com [abbiotec.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS#:129198-88-5 | Chemsrc [chemsrc.com]

- 6. cpcscientific.com [cpcscientific.com]

- 7. scbt.com [scbt.com]

- 8. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Autocamtide-2: A Deep Dive into its Discovery and Application as a Premier CaMKII Substrate

Foreword

For researchers, scientists, and professionals in drug development, the precise measurement of enzyme activity is paramount. In the study of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a crucial enzyme in cellular signaling and neuronal plasticity, the choice of substrate is a critical determinant of experimental success. This technical guide provides an in-depth exploration of Autocamtide-2, a highly selective and widely utilized peptide substrate for CaMKII. We will delve into the historical context of its discovery, its biochemical properties, and the experimental protocols that have established it as an indispensable tool in kinase research.

Introduction: The Quest for a Specific CaMKII Substrate

Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) is a serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, most notably in synaptic plasticity, the molecular basis of learning and memory. The ability to accurately measure CaMKII activity is fundamental to understanding its function and to the development of therapeutic agents that target this enzyme. The ideal substrate for such assays must be highly specific to avoid cross-reactivity with other kinases and possess favorable kinetic properties for sensitive and reproducible measurements.

The journey to identify such a substrate is rooted in the elucidation of CaMKII's own regulatory mechanisms, specifically its autophosphorylation. Early research in the late 1980s was pivotal in revealing that CaMKII can phosphorylate itself, a process that is crucial for its sustained activity. This autophosphorylation occurs at a specific site within the enzyme's own sequence, and it was the investigation of this intramolecular event that paved the way for the development of highly specific peptide substrates.

The Genesis of this compound: From Autophosphorylation to a Synthetic Substrate

The discovery of this compound is intrinsically linked to the characterization of the autophosphorylation of the CaMKII α-subunit. A key breakthrough came from research identifying Threonine-286 (Thr286) as the primary site of autophosphorylation that renders the kinase partially independent of calcium/calmodulin. This finding was a crucial step in understanding the molecular switch that governs CaMKII's persistent activity.

Subsequent investigations into the amino acid sequence surrounding this critical phosphorylation site revealed a consensus motif recognized by the kinase's catalytic domain. This led to the logical next step: the synthesis of a short peptide mimicking this autophosphorylation site to serve as an exogenous substrate. While the seminal paper first describing the synthesis and characterization of the specific peptide now known as "this compound" is not definitively identified in the provided search results, the scientific foundation was laid by studies such as those from the Hanson and Miller groups in the late 1980s and early 1990s. These studies meticulously mapped the autophosphorylation sites of CaMKII, providing the blueprint for the design of specific substrates.

This compound, with the amino acid sequence KKALRRQETVDAL , was engineered to be a highly selective substrate for CaMKII.[1][2][3][4] Its sequence is derived directly from the autophosphorylation domain of the CaMKII α-subunit, centered around the phosphorylatable threonine residue.[3] This inherent specificity is a major advantage over other synthetic peptide substrates, such as Syntide-2, which can also be phosphorylated by Protein Kinase C (PKC).[5]

Biochemical Properties and Kinetic Parameters

The utility of this compound as a substrate is underscored by its favorable kinetic parameters when interacting with CaMKII. While specific values can vary depending on experimental conditions, this compound generally exhibits a high affinity for the kinase.

| Parameter | Value | Source |

| Sequence | KKALRRQETVDAL | [1][2][3][4] |

| Km for CaMKII | ~2 µM | [3][5] |

| Selectivity | Highly selective for CaMKII | [3][5] |

Note: The Km value is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km indicates a higher affinity of the enzyme for the substrate.

The high selectivity of this compound is a key attribute. It shows minimal to no phosphorylation by other common kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), making it an ideal tool for specifically assaying CaMKII activity in complex biological samples where multiple kinases are present.[3]

Experimental Protocols: Measuring CaMKII Activity with this compound

The development of this compound has enabled the use of robust and sensitive assays to measure CaMKII activity. The most common method is a radioactive kinase assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the peptide substrate.

Standard Radioactive Kinase Assay Protocol

This protocol outlines the fundamental steps for measuring CaMKII activity using this compound and [γ-³²P]ATP.

Materials:

-

Purified active CaMKII enzyme

-

This compound peptide stock solution

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-³²P]ATP

-

ATP stock solution

-

Calcium/Calmodulin activation solution

-

Phosphocellulose paper (e.g., P81)

-

Phosphoric acid (0.75%) for washing

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, the desired concentration of this compound (typically around the Km value), and the Calcium/Calmodulin activation solution.

-

Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction tube, followed by the addition of the CaMKII enzyme.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper. The peptide, being positively charged, will bind to the negatively charged paper.

-

Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the dried phosphocellulose papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the CaMKII activity.

Visualizing the Core Concepts

To better illustrate the principles discussed, the following diagrams, created using the DOT language for Graphviz, depict the CaMKII signaling pathway and a typical experimental workflow.

Caption: CaMKII activation by Calcium/Calmodulin and subsequent phosphorylation of this compound.

Caption: A typical experimental workflow for a radioactive CaMKII assay using this compound.

The Legacy and Future of this compound

The development of this compound was a significant milestone in the study of CaMKII. Its high specificity and well-characterized kinetics have made it a gold-standard substrate for in vitro kinase assays. Furthermore, the principles behind its design—mimicking a kinase's own autophosphorylation site—have influenced the development of substrates for other protein kinases.

The legacy of this compound extends beyond its use as a substrate. The creation of a non-phosphorylatable analog, this compound Related Inhibitory Peptide (AIP), where the threonine is replaced by an alanine, has provided researchers with a highly specific and potent competitive inhibitor of CaMKII.[6] This has been invaluable for dissecting the specific roles of CaMKII in complex cellular signaling networks.

References

- 1. A historical overview of protein kinases and their targeted small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

A Technical Guide to Autocamtide-2 and Syntide-2 for Kinase Assays

For researchers, scientists, and drug development professionals engaged in the study of protein kinases, the selection of an appropriate substrate is a critical determinant for the accuracy and reliability of kinase assays. This guide provides an in-depth technical comparison of two widely utilized peptide substrates, Autocamtide-2 and Syntide-2, with a primary focus on their application in assays for Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII).

Core Differences and Key Characteristics

This compound and Syntide-2 are both synthetic peptides designed to act as substrates for serine/threonine kinases, enabling the measurement of kinase activity. However, they differ significantly in their amino acid sequence, origin, and specificity, which in turn dictates their suitability for various experimental contexts.

This compound is a highly selective peptide substrate for CaMKII.[1][2] Its sequence is derived from the autophosphorylation site (Thr-286) of the alpha subunit of CaMKII.[3] This makes it a more specific substrate, less prone to phosphorylation by other kinases such as Protein Kinase C (PKC) and Protein Kinase A (PKA).[3]

Syntide-2 , conversely, is a synthetic peptide whose sequence is homologous to phosphorylation site 2 on glycogen (B147801) synthase.[4][5] While it is a substrate for CaMKII, it is also recognized and phosphorylated by other kinases, including PKC, CaMKV, and Raf-1.[4][5][6] This broader specificity is an important consideration when assaying crude or semi-purified samples where multiple kinases may be present.

Quantitative Data Summary

The choice between this compound and Syntide-2 can be guided by their kinetic parameters, which reflect their affinity for the target kinase. The Michaelis constant (Km) is a key indicator, with a lower Km value signifying higher affinity.

| Parameter | This compound | Syntide-2 | Source(s) |

| Primary Target Kinase | CaMKII | CaMKII | [1][4] |

| Sequence | KKALRRQETVDAL | PLARTLSVAGLPGKK | [1][7] |

| Origin | Derived from the autophosphorylation site of the CaMKII alpha subunit | Derived from the phosphorylation site 2 of glycogen synthase | [3][5] |

| Selectivity | Highly selective for CaMKII | Substrate for CaMKII, PKC, CaMKV, Raf-1 | [3][6][8][9] |

| Km for CaMKII | ~2 µM | 7 µM - 43.5 µM | [3][6][8] |

| Vmax for CaMKII | Not directly reported in comparative studies | 9.8 µmol/min/mg |

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these substrates are used, the following diagrams illustrate the CaMKII signaling pathway and a typical experimental workflow for a kinase assay.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for radioactive and non-radioactive kinase assays using these substrates.

Protocol 1: Radioactive Kinase Assay using [γ-³²P]ATP

This traditional method measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP into the substrate peptide.

Materials:

-

Purified active CaMKII enzyme

-

This compound or Syntide-2 peptide substrate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 2 µM Calmodulin, 1 mM DTT, 0.1 mg/mL BSA[10]

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

100 µM ATP solution

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation counter and vials

-

30°C water bath

Procedure:

-

Prepare the reaction cocktail: For each reaction, create a master mix containing Assay Buffer, 100 µM ATP, and [γ-³²P]ATP.[10]

-

Initiate the reaction: In a microcentrifuge tube, combine the reaction cocktail with the peptide substrate (e.g., a final concentration of 20 µM for Syntide-2). Add the purified CaMKII enzyme to start the reaction. The typical final reaction volume is 25-50 µL.[10]

-

Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes, ensuring the reaction remains within the linear range of enzyme activity.[10]

-

Stop the reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.[10]

-

Wash the P81 paper: Immediately place the P81 paper into a beaker with 0.75% phosphoric acid. Wash three times for 5-10 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP. Follow with a final wash in acetone.[10]

-

Quantify phosphorylation: Air-dry the P81 paper and place it in a scintillation vial with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.[10]

-

Calculate kinase activity: Determine the amount of ³²P incorporated into the substrate and express the kinase activity, for instance, as pmol of phosphate transferred per minute per mg of enzyme.[10]

Protocol 2: Non-Radioactive Kinase Assay (ELISA-based for Syntide-2)

This method utilizes a phospho-specific antibody to detect the phosphorylated substrate in an ELISA format.

Materials:

-

96-well plate pre-coated with Syntide-2

-

Purified active CaMKII enzyme

-

Kinase Buffer

-

ATP solution

-

Anti-phospho-Syntide-2 monoclonal antibody conjugated to horseradish peroxidase (HRP)

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Prepare the kinase reaction: Dilute the sample containing CaMKII in Kinase Buffer and add it to the wells of the Syntide-2 coated plate.

-

Initiate the reaction: Add Mg²⁺ and ATP to the wells to start the phosphorylation reaction.[11]

-

Incubation: Incubate the plate for a defined period to allow for substrate phosphorylation.

-

Detection: Add the HRP-conjugated anti-phospho-Syntide-2 antibody. This antibody will specifically bind to the phosphorylated Syntide-2.[11][12]

-

Develop and read: After a washing step to remove unbound antibody, add the TMB substrate. The HRP enzyme will catalyze a color change, which is then stopped with a stop solution. The absorbance is read on a microplate reader, and the intensity of the color is proportional to the amount of phosphorylated substrate, and thus to the CaMKII activity.[11][12]

Protocol 3: Non-Radioactive Kinase Assay (HPLC-MS for this compound)

This method offers a quantitative and non-radioactive approach by separating and detecting the substrate and its phosphorylated product using High-Performance Liquid Chromatography coupled with Mass Spectrometry.[13]

Materials:

-

Purified active CaMKII enzyme

-

This compound (AC-2) peptide substrate

-

Kinase reaction buffer

-

ATP solution (non-radioactive)

-

Quenching solution (e.g., 10% formic acid)

-

HPLC-MS system with a C18 reverse-phase column

Procedure:

-

Reaction Setup: Prepare and initiate the kinase reaction as described in the radioactive assay protocol (steps 1 and 2), but using non-radioactive ATP.

-

Incubation: Incubate the reaction at 30°C for the desired time.

-

Quench Reaction: Stop the reaction by adding a quenching solution, such as formic acid, which also helps in the stabilization of the peptide and its phosphorylated form.[13]

-

HPLC-MS Analysis: Inject the quenched reaction mixture into the HPLC-MS system. The substrate (AC-2) and the phosphorylated product (PAC-2) are separated based on their hydrophobicity on the C18 column and detected by the mass spectrometer.

-

Quantification: The amount of product formed is quantified by measuring the area under the peak corresponding to the phosphorylated peptide. This allows for the precise determination of kinase activity.[13]

Conclusion

The choice between this compound and Syntide-2 for kinase assays is contingent on the specific requirements of the experiment. This compound is the substrate of choice when high selectivity for CaMKII is paramount, offering a higher affinity that can be advantageous in assays with low enzyme concentrations.[8] Syntide-2, while also a substrate for CaMKII, has a broader specificity which must be taken into account, especially when working with complex biological samples. The availability of diverse assay formats, including radioactive, ELISA-based, and HPLC-MS methods, provides researchers with the flexibility to select the most appropriate technique for their experimental goals and laboratory capabilities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abbiotec.com [abbiotec.com]

- 4. Syntide 2, CaMKII Substrate - Echelon Biosciences [echelon-inc.com]

- 5. abbiotec.com [abbiotec.com]

- 6. Syntide-2 - Behavioral Neuroscience - CAT N°: 15934 [bertin-bioreagent.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Syntide-2 [PLARTLSVAGLPGKK] - 5 mg [anaspec.com]

- 10. benchchem.com [benchchem.com]

- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 12. ruo.mbl.co.jp [ruo.mbl.co.jp]

- 13. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Autocamtide-2: A Technical Guide for Investigating Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. A key molecular player in many forms of synaptic plasticity is the Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Understanding the precise role of CaMKII has been greatly advanced by the use of specific inhibitors. This technical guide provides an in-depth overview of Autocamtide-2, a highly potent and specific peptide inhibitor of CaMKII, and its application as a powerful tool for dissecting the molecular mechanisms of synaptic plasticity. This document details its mechanism of action, provides experimental protocols for its use in studying Long-Term Potentiation (LTP) and Long-Term Depression (LTD), presents quantitative data on its effects, and visualizes the key signaling pathways involved.

Introduction to this compound

This compound is a synthetic peptide that acts as a potent and selective inhibitor of CaMKII.[1] It is a non-phosphorylatable analog of this compound, a substrate for CaMKII, with the threonine phosphorylation site replaced by an alanine. This substitution allows this compound to bind to the substrate-binding site of CaMKII without being phosphorylated, thereby acting as a competitive inhibitor. Its high specificity for CaMKII over other kinases, such as PKA and PKC, makes it an invaluable tool for isolating the specific contributions of CaMKII to cellular processes.[1] A myristoylated form of this compound is also available, which enhances its cell permeability, allowing for its use in live-cell and tissue preparations.

Mechanism of Action

This compound, also known as this compound-related Inhibitory Peptide (AIP), functions by directly competing with CaMKII substrates for binding to the enzyme's active site. The binding of this compound prevents the phosphorylation of endogenous substrates, thereby inhibiting the downstream effects of CaMKII activation. This inhibition is effective against both the Ca2+/calmodulin-activated and the autonomous (autophosphorylated) forms of CaMKII.

The central role of CaMKII in synaptic plasticity stems from its ability to be activated by the influx of calcium through NMDA receptors during synaptic activity.[2][[“]][4] Once activated, CaMKII phosphorylates a variety of synaptic proteins, leading to changes in synaptic strength. By inhibiting CaMKII, this compound allows researchers to probe the necessity and temporal requirements of CaMKII activity in these processes.

Data Presentation: Quantitative Effects of this compound on Synaptic Plasticity

The following tables summarize the quantitative effects of this compound (AIP) on various aspects of synaptic plasticity as reported in the literature.

Table 1: Effect of this compound on Long-Term Potentiation (LTP)

| Parameter | Experimental Model | This compound (AIP) Concentration | Observed Effect | Reference |

| LTP Induction | Leech P-to-AP synapse | 0.1 µM | Blocked pairing-induced potentiation, resulted in significant synaptic depression (57 ± 5% of baseline) | [5] |

| LTP Induction | Hippocampal Slices | Not specified | Prevents LTP induction | [2] |

| AMPAR EPSCs | Cultured Hippocampal Slices | Not specified | Reduced AMPAR-mediated EPSCs | [6] |

| NMDAR EPSCs | Cultured Hippocampal Slices | Not specified | No significant effect on NMDAR-mediated EPSCs | [6] |

Table 2: Effect of this compound on Dendritic Spine Morphology

| Parameter | Experimental Model | This compound (AIP) Concentration | Observed Effect | Reference |

| Spine Density | Organotypic Hippocampal Slices (Aβ oligomer-treated) | Not specified | Prevented the Aβ-induced increase in spine density (Control: 1.03 ± 0.03 µm⁻¹; Aβ: 1.24 ± 0.04 µm⁻¹; Aβ + AIP: 1.03 ± 0.03 µm⁻¹) | |

| Stubby Spine Density | Organotypic Hippocampal Slices (Aβ oligomer-treated) | Not specified | Prevented the Aβ-induced increase in stubby spine density | |

| Filopodia Growth & Spine Formation | Hippocampal Slices (Theta burst stimulation) | Not specified | Significantly reduced filopodia growth and new spine formation | [6] |

Experimental Protocols

The following are generalized protocols for using this compound in the investigation of LTP and LTD in hippocampal slices. Researchers should optimize these protocols for their specific experimental conditions.

Acute Hippocampal Slice Preparation

-

Anesthetize and decapitate an adult rodent according to approved institutional animal care protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

-

Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

-

Allow slices to equilibrate at room temperature for at least 1 hour before recording.

Long-Term Potentiation (LTP) Induction and Inhibition with this compound

-

Slice Placement: Transfer a hippocampal slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 mL/min at 30-32°C.

-

Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After obtaining a stable baseline response for at least 20 minutes, proceed with the experiment.

-

This compound Application: To test the role of CaMKII in LTP induction, pre-incubate the slice with myristoylated this compound (AIP) (e.g., 1-10 µM) for at least 30-60 minutes prior to LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

-

Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

-

Data Analysis: Compare the degree of potentiation in control slices versus slices treated with this compound.

Long-Term Depression (LTD) Induction and the Role of CaMKII

-

Slice and Electrode Placement: Prepare and place the hippocampal slice and electrodes as described for the LTP protocol.

-

Baseline Recording: Record a stable baseline for at least 20 minutes.

-

This compound Application: If investigating the role of CaMKII in LTD, pre-incubate the slice with this compound (AIP) as described above.

-

LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

-

Post-Induction Recording: Record fEPSPs for at least 60 minutes following the LFS protocol.

-

Data Analysis: Compare the magnitude of depression in control and this compound-treated slices.

Visualization of Signaling Pathways and Experimental Workflows

CaMKII Signaling Pathway in LTP Induction

Caption: CaMKII signaling cascade in Long-Term Potentiation (LTP).

Experimental Workflow for Investigating this compound's Effect on LTP

Caption: Workflow for assessing this compound's impact on LTP.

Conclusion

This compound is an indispensable tool for neuroscientists studying synaptic plasticity. Its high potency and specificity for CaMKII allow for the precise dissection of this kinase's role in the complex signaling cascades that underlie learning and memory. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of LTP, LTD, and other forms of synaptic plasticity. The continued use of such targeted molecular probes will undoubtedly lead to a deeper understanding of the fundamental mechanisms of brain function.

References

- 1. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. researchgate.net [researchgate.net]

- 5. Synaptic memory requires CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term depression and other synaptic plasticity in the cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Autoinhibitory Domain of CaMKII with Autocamtide-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial role of the autoinhibitory domain in the regulation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and the utility of Autocamtide-2 and its derivatives as powerful research tools. CaMKII is a key serine/threonine kinase involved in a multitude of cellular processes, including synaptic plasticity, memory formation, and cardiac function.[1][2] Its activity is tightly controlled by an intrinsic autoinhibitory mechanism, which maintains the kinase in an inactive state in the absence of calcium signaling.[3][4] Understanding this regulatory mechanism is paramount for developing therapeutic interventions targeting CaMKII-related pathologies.

The Autoinhibitory Domain: The Gatekeeper of CaMKII Activity

The CaMKII holoenzyme is a dodecameric complex, with each subunit comprising a catalytic domain, a regulatory domain, and an association domain. The regulatory domain contains an autoinhibitory sequence that acts as a pseudosubstrate, binding to the catalytic domain and blocking its substrate-binding site, thereby preventing kinase activity in the basal state.[1][3][5]

Activation of CaMKII is initiated by an increase in intracellular calcium levels. Calcium ions bind to calmodulin (CaM), inducing a conformational change that enables the Ca²⁺/CaM complex to bind to the regulatory domain of CaMKII.[4][6] This binding event displaces the autoinhibitory domain from the catalytic site, leading to the activation of the kinase.[3][6]

A key feature of CaMKII regulation is its ability to undergo autophosphorylation at a critical threonine residue (Thr286 in the α isoform) within the autoinhibitory domain.[1] This autophosphorylation is an intra-holoenzyme event, where an activated subunit phosphorylates an adjacent subunit.[1] Phosphorylation at this site serves two primary purposes: it prevents the rebinding of the autoinhibitory domain to the catalytic site, and it significantly increases the affinity of CaMKII for Ca²⁺/CaM.[1] This results in a sustained, calcium-independent (autonomous) activity of the kinase, which is thought to be a molecular basis for memory.[1][7]

dot

This compound and its Inhibitory Analog, AIP

This compound is a synthetic peptide substrate that was designed based on the autophosphorylation site of CaMKIIα (KKALRRQETVDAL). It serves as a highly specific and efficient substrate for in vitro kinase assays.

Building upon the sequence of this compound, a potent and specific inhibitor was developed by replacing the phosphorylatable threonine residue with an alanine. This non-phosphorylatable analog is known as this compound-Related Inhibitory Peptide (AIP). AIP acts as a competitive inhibitor by binding to the substrate-binding site (the T-site) in the catalytic domain of CaMKII, thereby preventing the phosphorylation of other substrates.[8][9] Its inhibitory action is independent of the Ca²⁺/CaM concentration.[10]

Quantitative Data

The following table summarizes the key quantitative parameters for the interaction of this compound and AIP with CaMKII.

| Ligand | Parameter | Value | Enzyme Source | Notes |

| This compound | Km | ~6-13 µM | Rat Brain CaMKII | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. |

| Vmax | Variable | Rat Brain CaMKII | Maximum reaction velocity, dependent on enzyme concentration and assay conditions. | |

| AIP | IC50 | 40 nM | Rat Brain CaMKII | Half maximal inhibitory concentration.[11] |

| Ki | Not explicitly found | Inhibition constant, a more direct measure of inhibitor potency. For a competitive inhibitor, Ki can be estimated from the IC50. | ||

| Specificity | >10 µM for PKA, PKC, CaMKIV | Demonstrates high selectivity for CaMKII over other common kinases.[11] |

Experimental Protocols

Detailed methodologies for studying the interaction between CaMKII and this compound/AIP are crucial for obtaining reliable and reproducible data.

In Vitro CaMKII Kinase Activity Assay (Radiometric Method)

This traditional and highly sensitive assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate peptide.

Materials:

-

Purified active CaMKII enzyme

-

This compound or other substrate peptide (e.g., Syntide-2)

-

Kinase Assay Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)

-

Ca²⁺/Calmodulin solution (2 mM CaCl₂, 1 µM Calmodulin in Kinase Assay Buffer)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

10 mM ATP solution

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mix in a microcentrifuge tube by combining the Kinase Assay Buffer, Ca²⁺/Calmodulin solution, and the substrate peptide (e.g., this compound to a final concentration of 50 µM).

-

To study inhibition, pre-incubate the reaction mix with varying concentrations of AIP for 10-15 minutes at room temperature.

-

Initiate the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to a final concentration of 100 µM. The final reaction volume is typically 25-50 µL.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]

-

Perform a final wash with acetone (B3395972) and allow the papers to air dry.

-

Place the dry P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.[12]

dot

Non-Radioactive CaMKII Activity Assay using HPLC-MS

This method offers a non-radioactive alternative for quantifying CaMKII activity by directly measuring the formation of the phosphorylated product.[13]

Materials:

-

Purified active CaMKII enzyme

-

This compound

-

Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 µM Calmodulin)

-

1 mM ATP

-

Quenching Solution (1% formic acid)

-

HPLC system coupled to a mass spectrometer (MS)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, this compound, and the CaMKII enzyme.

-

For inhibition studies, pre-incubate with AIP.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a predetermined time.

-

Stop the reaction by adding the Quenching Solution. The formic acid also helps to stabilize the phosphorylated and unphosphorylated peptides.[13]

-

Inject the quenched reaction mixture into the HPLC-MS system.

-

Separate the unphosphorylated this compound from the phosphorylated product using a suitable C18 column with a gradient of acetonitrile (B52724) in water containing 0.1% formic acid.

-

Monitor the elution of both peptides using their specific mass-to-charge ratios in the mass spectrometer.

-

Quantify the amount of phosphorylated this compound formed by integrating the peak area from the chromatogram.

dot

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics (ka, kd) and affinity (KD).

General Protocol Outline:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Inject the ligand (e.g., purified CaMKII) in a low ionic strength buffer at a pH below its isoelectric point to promote pre-concentration.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the analyte (e.g., this compound or AIP) in a suitable running buffer (e.g., HBS-EP).

-

Inject the analyte solutions over the sensor surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

-

CaMKII Signaling Pathways

CaMKII is a central node in numerous signaling pathways, translating upstream calcium signals into a wide array of downstream cellular responses.

dot

Upstream Activation:

-

Calcium Influx: A primary trigger for CaMKII activation is the influx of calcium into the cell, often through ligand-gated ion channels like the NMDA receptor in neurons.[1]

-

Calmodulin: Intracellular calcium binds to calmodulin, which then activates CaMKII.[6]

Downstream Targets and Cellular Functions:

-

Synaptic Plasticity: In the brain, CaMKII is a cornerstone of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory. It phosphorylates AMPA and NMDA receptors, modulating their activity and trafficking to the synapse.[1][7]

-

Gene Expression: CaMKII can translocate to the nucleus and phosphorylate transcription factors such as CREB and MEF2, thereby regulating gene expression programs involved in neuronal development and plasticity.

-

Ion Channel Regulation: CaMKII modulates the activity of various ion channels, including voltage-gated potassium channels and calcium channels, influencing neuronal excitability and cardiac action potentials.

-

Cardiac Function: In the heart, CaMKII plays a critical role in regulating calcium homeostasis by phosphorylating proteins such as phospholamban and the ryanodine (B192298) receptor, thereby controlling sarcoplasmic reticulum calcium release and reuptake.

This technical guide provides a comprehensive overview of the CaMKII autoinhibitory domain and the application of this compound and its derivatives in studying this crucial kinase. The detailed protocols and summarized data offer a valuable resource for researchers aiming to unravel the complex roles of CaMKII in health and disease.

References

- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Structural Insights into the Regulation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mechanism for tunable autoinhibition in the structure of a human Ca2+/calmodulin-dependent kinase II holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the CaMKIIδ/Calmodulin Complex Reveals the Molecular Mechanism of CaMKII Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-related inhibitory peptide (AIP) | Tocris Bioscience [tocris.com]

- 12. benchchem.com [benchchem.com]

- 13. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Binding Affinity of Autocamtide-2 to CaMKII

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the interaction between Autocamtide-2 and Calcium/calmodulin-dependent protein kinase II (CaMKII). It consolidates quantitative binding data, outlines relevant experimental methodologies, and visualizes the core biochemical processes to offer a comprehensive resource for researchers in pharmacology and molecular biology.

Introduction: CaMKII and the this compound Substrate

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine-specific protein kinase that is a crucial mediator of learning, memory, and other calcium-dependent signaling cascades.[1] Its activity is tightly regulated by calcium and calmodulin (CaM). In its inactive state, a regulatory domain on CaMKII acts as a pseudosubstrate, binding to the catalytic site and causing autoinhibition.[1] The binding of a Ca²⁺/CaM complex relieves this inhibition, activating the kinase.

This compound is a synthetic peptide that serves as a highly selective substrate for CaMKII.[2][3][4] Its sequence, Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu , is derived from the autophosphorylation site (Thr-286) of the CaMKII alpha subunit.[2][4][5][6] Due to its specificity, this compound is an invaluable tool for assaying CaMKII activity and for studying the enzyme's substrate recognition and binding kinetics.

Quantitative Data Presentation

The binding affinity and inhibitory potential of peptides related to CaMKII have been quantified through various kinetic studies. The Michaelis constant (Km) for this compound and the inhibitory constant (IC₅₀) for its non-phosphorylatable analog, this compound-related inhibitory peptide (AIP), are summarized below.

Table 1: Kinetic Parameters of this compound as a CaMKII Substrate

| Parameter | Value | Notes |

| Km | 2 µM | Demonstrates high affinity for CaMKII. For comparison, Km for Protein Kinase C (PKC) is >50 µM, and Protein Kinase A (PKA) shows no activity.[4] |

| Km (alternate) | ~6 - 13 µM | Reported range from various sources and suppliers.[7] |

Table 2: Inhibitory Potency of this compound-Related Inhibitory Peptide (AIP)

| Parameter | Value | Notes |

| Peptide | This compound-related inhibitory peptide (AIP) | A non-phosphorylatable analog of this compound with the sequence KKALRRQEA VDAL.[8] |

| IC₅₀ | 40 nM | Indicates high potency as a CaMKII inhibitor. |

| Selectivity | IC₅₀ > 10 µM | Highly selective for CaMKII over PKA, PKC, and CaMKIV. |

| Mechanism | Competitive | Acts as a competitive inhibitor with respect to this compound.[8] |

CaMKII Signaling and Substrate Interaction

The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium levels. This cascade ultimately enables the kinase to phosphorylate its substrates, such as this compound.

-

Calcium Influx : A cellular signal triggers a rise in intracellular Ca²⁺ concentration.

-

Calmodulin Binding : Four Ca²⁺ ions bind to calmodulin (CaM), inducing a conformational change that activates it.

-

CaMKII Activation : The Ca²⁺/CaM complex binds to the regulatory domain of a CaMKII subunit, displacing it from the catalytic site and relieving autoinhibition.[1][9][10]

-

Substrate Phosphorylation : The now-active catalytic site is free to bind and phosphorylate substrates like this compound.

-

Autophosphorylation : In a key step for sustained activity, an activated CaMKII subunit phosphorylates an adjacent subunit within the holoenzyme at the Thr-286 residue.[9][11] This "autophosphorylation" creates a Ca²⁺/CaM-independent, or autonomous, state of activity.[1]

Experimental Protocols for Measuring Binding Affinity

Determining the binding affinity and phosphorylation kinetics of this compound by CaMKII involves several established laboratory techniques. The radioactive kinase assay is a gold-standard method for its high sensitivity.

This method quantifies the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP onto the substrate peptide.[7]

Materials:

-

Purified CaMKII enzyme

-

This compound peptide substrate

-

Kinase reaction buffer (containing Mg²⁺)

-

ATP solution

-

[γ-³²P]ATP (radiolabel)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid (wash buffer)

-

Scintillation counter

Procedure:

-

Reaction Mix Preparation : A master mix is prepared containing the kinase buffer, ATP, [γ-³²P]ATP, and the this compound substrate.

-

Initiation : The reaction is started by adding the purified CaMKII enzyme to the master mix. The reaction is allowed to proceed for a defined time at a controlled temperature.

-

Stopping the Reaction : The reaction is terminated by spotting a portion of the mixture onto P81 phosphocellulose paper. The peptide, being positively charged, binds to the negatively charged paper.

-

Washing : The P81 papers are washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]

-

Quantification : The dried P81 papers are placed in scintillation vials with scintillation fluid, and the amount of incorporated ³²P is measured using a scintillation counter.[7] This count is directly proportional to the kinase activity.

-

HPLC-MS Analysis : This technique can be used to separate and quantify the unphosphorylated this compound from its phosphorylated product, providing a precise measure of the reaction progress.[7]

-

ELISA-based Assays : These high-throughput methods utilize an antibody that specifically recognizes the phosphorylated form of the substrate.[7]

-

Isothermal Titration Calorimetry (ITC) : Measures the heat released or absorbed during the binding event, allowing for the direct determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.[12]

-

Microscale Thermophoresis (MST) : Detects changes in the hydration shell of molecules upon binding, providing a sensitive measure of binding affinity in solution.[12][13]

Theoretical Framework of this compound Binding

The interaction between CaMKII and this compound is governed by the principles of competitive substrate binding and enzyme autoinhibition. The regulatory domain of CaMKII contains a pseudosubstrate sequence that mimics a real substrate and binds to the active site, keeping the enzyme off. This compound's sequence is derived from this region, allowing it to bind with high affinity to the active site once the pseudosubstrate is displaced by Ca²⁺/CaM.

The non-phosphorylatable inhibitor, AIP, competes directly with this compound for this same binding site.[8] Because AIP cannot be phosphorylated, it remains bound, effectively blocking the enzyme's catalytic activity.

References

- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. abbiotec.com [abbiotec.com]

- 5. genscript.com [genscript.com]

- 6. cpcscientific.com [cpcscientific.com]

- 7. benchchem.com [benchchem.com]

- 8. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]

- 11. pnas.org [pnas.org]

- 12. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Role of the KKALRRQETVDAL Peptide Sequence (Autocamtide-2) in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide sequence KKALRRQETVDAL, known as Autocamtide-2, is a synthetic peptide that serves as a highly specific and crucial tool for investigating the cell signaling pathways mediated by Ca2+/calmodulin-dependent protein kinase II (CaMKII). This technical guide provides an in-depth analysis of the function of this compound, the signaling cascade of its target enzyme, CaMKII, and detailed protocols for its use in research.

Introduction to this compound and CaMKII

The KKALRRQETVDAL peptide, commercially known as this compound, is a synthetic peptide that mimics the autophosphorylation site of the alpha subunit of CaMKII, specifically around the Threonine-286 residue. Due to this property, this compound acts as a highly selective substrate for CaMKII, making it an invaluable tool for the specific measurement of CaMKII activity in vitro.

CaMKII is a serine/threonine-specific protein kinase that is a key mediator of calcium signaling in a wide array of cellular processes. It is particularly abundant in the brain and plays a critical role in synaptic plasticity, learning, and memory. Misregulation of CaMKII has been implicated in a variety of diseases, including cardiovascular and neurological disorders.

The CaMKII Signaling Pathway

The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium concentration. The core signaling pathway is as follows:

-

Calcium Influx: A cellular stimulus triggers the influx of calcium ions (Ca2+) into the cytoplasm.

-

Calmodulin Activation: Four Ca2+ ions bind to the protein calmodulin (CaM), inducing a conformational change that activates it.

-

CaMKII Activation: The Ca2+/CaM complex binds to the regulatory domain of an inactive CaMKII holoenzyme, which is a dodecameric structure. This binding event displaces the autoinhibitory domain from the catalytic domain, thereby activating the kinase.

-

Autophosphorylation: Once activated, a CaMKII subunit can phosphorylate an adjacent subunit within the same holoenzyme at the Threonine-286 residue (in the alpha isoform). This autophosphorylation has two major consequences:

-

It traps the bound Ca2+/CaM, increasing the apparent affinity for the complex.

-

It confers calcium-independent (autonomous) activity to the kinase, meaning CaMKII remains active even after intracellular calcium levels have returned to baseline.

-

-

Downstream Substrate Phosphorylation: The active CaMKII then phosphorylates a wide range of downstream protein substrates, leading to various cellular responses. A key example in neurons is the phosphorylation of AMPA receptors, which enhances synaptic strength, a process central to long-term potentiation (LTP).

Signaling Pathway Diagram

Quantitative Data

The interaction of this compound and related peptides with CaMKII has been quantitatively characterized, providing essential parameters for experimental design.

| Peptide | Parameter | Value | Enzyme | Notes |

| This compound | Km | 2 µM | CaMKII | The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km signifies a higher affinity of the enzyme for the substrate.[1] |

| AIP (this compound Related Inhibitory Peptide) | IC50 | 40 nM | CaMKII | The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. AIP is a non-phosphorylatable analog of this compound that acts as a potent and specific inhibitor of CaMKII. |

Experimental Protocols

This compound is primarily used in in vitro kinase assays to measure the specific activity of CaMKII. Below are detailed methodologies for both radioactive and non-radioactive assays.

Radioactive CaMKII Activity Assay (Filter Binding Assay)

This traditional method measures the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into this compound.

Materials:

-

Purified CaMKII enzyme

-

This compound peptide

-

Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂, 2 µM Calmodulin)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Non-radioactive 10 mM ATP stock

-

75 mM Phosphoric Acid

-

P81 Phosphocellulose Paper

-

Scintillation Counter and Vials

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, this compound (final concentration typically near its Km, e.g., 5-10 µM), and any experimental compounds (e.g., inhibitors).

-